molecular formula C11H9F3O3 B13838910 Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate

Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate

Cat. No.: B13838910
M. Wt: 246.18 g/mol
InChI Key: STBSCRJFDYWDNP-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate (CAS 1001922-63-9) is a high-purity fluorinated organic compound supplied with a minimum specification of 97% . This ester is a key synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. The molecular formula is C11H9F3O3 . As a β-ketoester derivative bearing a 2,4,6-trifluorophenyl group, this compound is a versatile precursor for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . The presence of multiple fluorine atoms on the aromatic ring can significantly influence the compound's reactivity, metabolic stability, and binding affinity in target systems, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers utilize this chemical in various transformations, including cyclization and fluorination reactions, to construct heterocyclic systems and other fluorinated structures critical in drug discovery . This product is intended for laboratory research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet and adhere to all laboratory safety protocols before use.

Properties

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate

InChI

InChI=1S/C11H9F3O3/c1-2-17-10(16)5-9(15)11-7(13)3-6(12)4-8(11)14/h3-4H,2,5H2,1H3

InChI Key

STBSCRJFDYWDNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1F)F)F

Origin of Product

United States

Preparation Methods

General Synthetic Route

The predominant and well-documented synthetic method for this compound involves a base-catalyzed condensation reaction between ethyl acetoacetate and 2,4,6-trifluorobenzaldehyde. This reaction typically proceeds under reflux conditions in the presence of a strong base such as sodium ethoxide (NaOEt) to facilitate the formation of the β-ketoester product.

Reaction Scheme:

Ethyl acetoacetate + 2,4,6-trifluorobenzaldehyde —(NaOEt, reflux)—> this compound

This condensation is a classic Claisen-type or Knoevenagel condensation, producing the β-ketoester through nucleophilic attack of the enolate ion derived from ethyl acetoacetate on the aldehyde carbonyl carbon, followed by dehydration and tautomerization steps.

Reaction Conditions and Optimization

  • Base Catalyst: Sodium ethoxide is preferred for its strong basicity and solubility in ethanol, which is often the solvent.
  • Temperature: Reflux temperature of ethanol (~78 °C) is standard to drive the reaction to completion.
  • Reaction Time: Typically ranges from several hours up to overnight to maximize conversion.
  • Purification: The crude product is purified by recrystallization or silica gel column chromatography to obtain high purity material.

Industrial synthesis may employ continuous flow reactors to enhance reaction control, improve yields, and facilitate scale-up, offering better heat and mass transfer compared to batch processes.

Alternative Synthetic Approaches

While the direct condensation method is most common, other synthetic strategies reported for related β-ketoesters include:

  • Active Ester Method: Formation of an active ester intermediate (e.g., carbonyldiimidazole-activated acid) followed by reaction with malonate derivatives under controlled conditions.
  • Catalytic α-Alkylation: Using catalysts such as transition metals or organocatalysts to alkylate β-ketoesters with haloaryl compounds under mild aqueous conditions.

However, these methods are less commonly applied specifically to the 2,4,6-trifluorophenyl derivative but provide useful alternatives for structural analogues.

Data Table: Typical Laboratory Preparation Parameters

Parameter Typical Value/Condition Notes
Starting Materials Ethyl acetoacetate, 2,4,6-trifluorobenzaldehyde Molar ratio ~1:1
Catalyst Sodium ethoxide 0.1–0.2 equivalents
Solvent Ethanol Reflux solvent
Temperature ~78 °C (ethanol reflux) Maintained throughout reaction
Reaction Time 4–12 hours Monitored by TLC or HPLC
Workup Acid quench, extraction with ethyl acetate Removal of base and isolation
Purification Recrystallization or silica gel chromatography To achieve >95% purity
Yield Typically 70–90% Dependent on reaction optimization

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the β-ketoester structure with characteristic signals for the ethyl ester group and aromatic protons. Carbonyl carbons resonate near 170–175 ppm in ^13C NMR.
  • Mass Spectrometry (MS): Molecular ion peak at m/z 246 consistent with molecular weight.
  • Infrared Spectroscopy (IR): Strong absorption bands for ester C=O (~1735 cm^-1) and ketone C=O (~1700 cm^-1).
  • X-ray Crystallography: Used in research to verify molecular geometry and fluorine substitution pattern.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate serves as a crucial building block in the synthesis of pharmaceuticals. Its structural features allow it to interact effectively with biological targets.

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed growth inhibition in various cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity against resistant strains of bacteria. For instance, it has shown effectiveness against multidrug-resistant Staphylococcus aureus.

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate for synthesizing more complex molecules. Its reactivity allows for various transformations:

  • Oxidation and Reduction Reactions : The compound can undergo oxidation to yield carboxylic acids or reduction to produce alcohols. These reactions are fundamental in synthesizing other organic compounds.
  • Electrophilic Aromatic Substitution : The trifluorophenyl group enhances the compound's reactivity in substitution reactions, making it valuable for creating diverse chemical entities.

Agrochemicals

The unique trifluoromethyl group in this compound enhances its biological activity against pests and pathogens. It serves as an intermediate in the development of pesticides and herbicides, contributing to agricultural chemistry by improving crop protection strategies.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Antimicrobial Resistance : A study emphasized the compound's effectiveness against resistant bacterial strains, showcasing its potential as a novel therapeutic agent.
  • Cancer Treatment Exploration : Research demonstrated that this compound could be combined with traditional chemotherapeutics to enhance efficacy and reduce side effects in preclinical models .

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate involves its interaction with molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate (CAS 98349-24-7)

  • Molecular Formula : C₁₁H₉F₃O₃
  • Key Differences : Fluorine atoms at the 2-, 4-, and 5-positions instead of 2,4,4.
  • Applications : A key intermediate in Delafloxacin synthesis. The asymmetric fluorine substitution may reduce steric hindrance compared to the 2,4,6-isomer, facilitating nucleophilic reactions .

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate (CAS 112822-88-5)

  • Molecular Formula : C₁₂H₁₀F₃O₃
  • Key Differences : Additional methyl group at the 3-position of the phenyl ring.
  • Safety data sheets highlight its use in specialized pharmaceutical syntheses .

Mono- and Difluorophenyl Analogs

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (MFCD00000321)

  • Molecular Formula : C₁₁H₉FO₃
  • Key Differences : Single fluorine at the 2-position.
  • Reactivity : Less electron-deficient than trifluorinated analogs, making it more reactive in electrophilic substitutions. Used in studies exploring fluorinated intermediates for analgesics .

Ethyl 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate (CAS 1717-42-6)

  • Molecular Formula : C₁₂H₉F₃O₃
  • Key Differences : Trifluoromethyl (-CF₃) group at the 3-position.
  • Applications : The -CF₃ group provides strong electron-withdrawing effects, enhancing stability in oxidation reactions. This compound is utilized in agrochemical and pharmaceutical research .

Non-Fluorinated and Cyclopropane-Containing Analogs

Ethyl 3-oxo-3-phenylpropanoate (CAS 94-02-0)

  • Molecular Formula : C₁₁H₁₀O₃
  • Key Differences: No fluorine substituents.
  • Role: A benchmark compound for studying the electronic effects of fluorine substitution. Its non-fluorinated structure is less resistant to metabolic degradation .

Ethyl trans-3-oxo-3-(2-phenylcyclopropyl)propanoate (CAS 324570-24-3)

  • Molecular Formula : C₁₄H₁₆O₃
  • Key Differences : Cyclopropane ring fused to the phenyl group.
  • Applications: The rigid cyclopropane structure mimics double-bond geometry, making it valuable in antiviral drug development (e.g., Umifenovir analogs) .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate 1001922-63-9 C₁₁H₉F₃O₃ 246.183 2,4,6-Trifluorophenyl Pharmaceutical intermediate
Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate 98349-24-7 C₁₁H₉F₃O₃ 246.183 2,4,5-Trifluorophenyl Delafloxacin synthesis
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate 106263-53-0 C₁₂H₉F₃O₃ 258.19 4-Trifluoromethylphenyl Agrochemical intermediates
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate - C₁₁H₉FO₃ 208.18 2-Fluorophenyl Analgesic research
Ethyl 3-oxo-3-phenylpropanoate 94-02-0 C₁₁H₁₀O₃ 190.19 Phenyl (non-fluorinated) Metabolic stability studies

Research Findings and Implications

  • Antibiotic Synthesis : Ethyl 2,4,5-trifluorobenzoylacetate’s role in Delafloxacin production underscores the importance of fluorine positioning in enhancing antibacterial activity .
  • Structural Rigidity : Cyclopropane-containing analogs (e.g., CAS 324570-24-3) demonstrate improved binding affinity in antiviral targets due to conformational restriction .

Biological Activity

Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate is a synthetic organic compound notable for its diverse biological activities and applications in pharmaceutical chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C₁₁H₉F₃O₃
  • Molecular Weight : 246.18 g/mol
  • IUPAC Name : this compound
  • CAS Number : [Not specified in the search results]

The biological activity of this compound is attributed to its structural features, particularly the trifluorophenyl group. This group enhances the compound's binding affinity to various biological targets, including enzymes and receptors. The compound's mechanism can be summarized as follows:

  • Enzyme Inhibition : The trifluorophenyl moiety increases the interaction with specific enzymes, leading to inhibition of their activity.
  • Protein-Ligand Interactions : It modulates protein functions by binding to active sites or allosteric sites on proteins.

Antifungal and Anti-inflammatory Properties

This compound has been identified as a building block in the synthesis of antifungal agents and anti-inflammatory drugs. Its carbonyl group (C=O) plays a crucial role in these activities by participating in hydrogen bonding with biological macromolecules.

Studies and Findings

  • Research Applications :
    • Used in drug discovery to explore novel drug candidates.
    • Investigated for its potential in enzyme inhibition studies and protein-ligand interactions.
  • Case Studies :
    • A study highlighted its role in synthesizing compounds that exhibit antiviral properties against various viruses by exploring structure-activity relationships (SAR) involving similar trifluorophenyl derivatives .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoateC₁₁H₉F₂O₃Antifungal, anti-inflammatory
Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoateC₁₁H₉F₃O₃Enzyme inhibition

The unique positioning of the trifluorophenyl group in this compound may offer distinct advantages in terms of binding affinity and selectivity compared to other derivatives .

Synthesis and Industrial Applications

The synthesis of this compound typically involves reactions between ethyl acetoacetate and 2,4,6-trifluorobenzaldehyde under basic conditions. This compound is also utilized in industrial applications for producing specialty chemicals with unique properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate, and how can researchers optimize reaction conditions for higher yields?

  • Answer : The compound is typically synthesized via Claisen condensation between ethyl trifluoropyruvate (or analogous fluorinated esters) and 2,4,6-trifluorophenylacetyl derivatives. Key steps include:

  • Using triethylamine or DBU as a base to facilitate enolate formation .
  • Solvent selection (e.g., THF or DMF) to enhance solubility of fluorinated intermediates .
  • Purification via column chromatography or recrystallization to achieve >95% purity. Optimization involves adjusting molar ratios (e.g., 1:1.2 for ester:aryl precursor) and reaction temperatures (60–80°C) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Answer :

  • ¹H/¹³C NMR : Look for the ester carbonyl signal at ~170 ppm (¹³C) and the β-keto proton at ~3.5 ppm (¹H). Fluorine substitution on the aryl ring causes distinct splitting patterns .
  • IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (β-keto group) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching C₁₁H₉F₃O₃ (calc. 270.0473) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine powders .
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents, as fluorinated esters are prone to hydrolysis .
  • Disposal : Follow EPA guidelines for halogenated waste (D-code D004) due to fluorine content .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields (e.g., 49% vs. 87%) for this compound’s synthesis?

  • Answer : Contradictions often arise from:

  • Catalyst variability : Transition-metal catalysts (e.g., Pd/C) may improve yields but require rigorous moisture exclusion .
  • Aryl precursor purity : Trace moisture in 2,4,6-trifluorophenylacetyl chloride can reduce enolate formation efficiency. Pre-drying reagents over molecular sieves is recommended .
  • Reaction monitoring : Use TLC (hexane:EtOAc 4:1) to track intermediate formation and adjust reaction times .

Q. What computational approaches can predict the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Answer :

  • DFT Calculations : Model the electrophilicity of the β-keto ester group using Gaussian or ORCA software. The electron-withdrawing trifluorophenyl group increases the carbonyl’s electrophilicity, favoring nucleophilic attack .
  • MD Simulations : Study solvent effects (e.g., polar aprotic vs. protic) on transition-state stabilization .

Q. What environmental and toxicity considerations are critical when scaling up synthesis of fluorinated β-keto esters?

  • Answer :

  • Fluorine persistence : Fluorinated byproducts (e.g., trifluoroacetic acid) require neutralization before disposal to prevent groundwater contamination .
  • Ecotoxicity assays : Use Daphnia magna or algae growth inhibition tests to assess biodegradability. Fluorinated compounds often exhibit low LD₅₀ but high bioaccumulation potential .

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